

Physicochemical Properties of Bimatoprost Isopropyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bimatoprost isopropyl ester*

Cat. No.: *B154102*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent widely used in the management of glaucoma and ocular hypertension.[1][2][3][4] While the commercially available drug is Bimatoprost, its isopropyl ester form is a crucial related compound and a potential impurity in drug manufacturing.[5] Understanding the physicochemical properties of **Bimatoprost isopropyl ester** is essential for its synthesis, purification, formulation, and for ensuring the quality and stability of the final drug product. This technical guide provides a comprehensive overview of the core physicochemical properties of **Bimatoprost isopropyl ester**, detailed experimental methodologies for their determination, and relevant biological pathway information.

Physicochemical Data

The quantitative physicochemical data for **Bimatoprost isopropyl ester** are summarized in the tables below. For comparative purposes, data for the active pharmaceutical ingredient, Bimatoprost (the ethyl amide), are also included where available.

Table 1: General Physicochemical Properties of **Bimatoprost Isopropyl Ester**

Property	Value	Reference
Chemical Name	(Z)-Isopropyl 7- ((1R,2R,3R,5S)-3,5-dihydroxy- 2-((S,E)-3-hydroxy-5- phenylpent-1- enyl)cyclopentyl)hept-5-enoate	[6]
CAS Number	130209-76-6	[6]
Molecular Formula	C ₂₆ H ₃₈ O ₅	[5][6]
Molecular Weight	430.58 g/mol	[5][6]
Appearance	Pale yellow to colorless oily liquid or pale yellow to white waxy solid	[7]

Table 2: Physicochemical Parameters of **Bimatoprost Isopropyl Ester** and Bimatoprost

Parameter	Bimatoprost Isopropyl Ester	Bimatoprost	Reference
LogP	3.56	~3.5	[8]
Boiling Point	573.4 ± 50.0 °C at 760 mmHg	629.8 °C	[8]
Melting Point	Not explicitly available	64-65 °C	[8]
pKa	Not explicitly available	~4.0	[8]

Table 3: Solubility Profile of **Bimatoprost Isopropyl Ester**

Solvent	Solubility	Reference
Methanol	Soluble	[6]
Ethanol	Freely soluble	[7]
Acetonitrile	Freely soluble	[7]
Water	Practically insoluble	[7]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These represent standard methodologies in pharmaceutical sciences and can be applied to the characterization of **Bimatoprost isopropyl ester**.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity and quantifying the amount of Bimatoprost and its related compounds, including the isopropyl ester.

Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV detector is employed.
- **Column:** A reverse-phase C18 column (e.g., XBridge C18, 150mm x 4.6mm, 3.5µm particle size) is typically used for separation.[9]
- **Mobile Phase:** A gradient or isocratic mobile phase can be used. A common mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol).[9][10][11] For instance, a mobile phase of 0.02 M phosphate buffer, methanol, and acetonitrile (50:30:20 v/v/v) has been reported for the separation of Bimatoprost and other components.[10]
- **Flow Rate:** A typical flow rate is 1.0 mL/min.[10]

- Detection: UV detection at a wavelength of 210 nm is suitable for Bimatoprost and its esters. [\[10\]](#)
- Sample Preparation: A stock solution of the sample is prepared by dissolving it in a suitable solvent, such as methanol or the mobile phase. This stock solution is then diluted to an appropriate concentration for analysis.
- Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area are used to identify and quantify the compound by comparing it to a reference standard.

Melting Point Determination

The melting point is a critical physical property that provides information about the purity of a crystalline solid.

Methodology:

- Instrumentation: A capillary melting point apparatus is used. [\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm. [\[12\]](#)[\[16\]](#)
- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate. [\[12\]](#)[\[14\]](#) A rapid heating rate can be used to approximate the melting point, followed by a slower rate (e.g., 1-2 °C/min) for a more accurate determination as the melting point is approached. [\[16\]](#)
 - The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. [\[12\]](#)[\[13\]](#)

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent. [\[8\]](#)

Methodology:

- Procedure:
 - An excess amount of **Bimatoprost isopropyl ester** is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.
 - The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[\[8\]](#)
 - After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation.
 - The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.[\[8\]](#)

LogP Determination (HPTLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. It can be determined experimentally using methods like High-Performance Thin-Layer Chromatography (HPTLC).

Methodology:

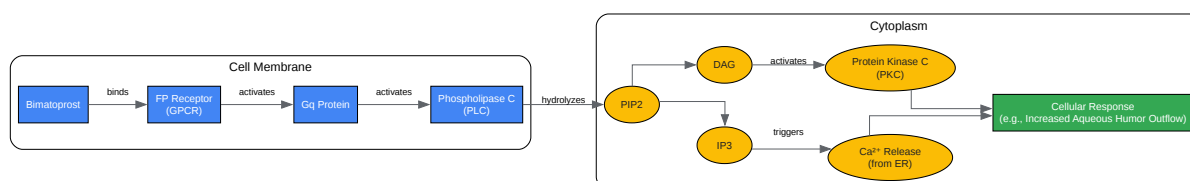
- Stationary Phase: A reverse-phase HPTLC plate (e.g., RP-18) is used.
- Mobile Phase: A series of mobile phases with varying proportions of an organic solvent (e.g., acetonitrile) and water are prepared.[\[17\]](#)
- Procedure:
 - Solutions of the test compound and a series of reference compounds with known LogP values are spotted onto the HPTLC plate.
 - The plate is developed in the different mobile phases.
 - The retention factor (R_f) for each compound in each mobile phase is determined.

- The R_m value is calculated for each compound using the formula: $R_m = \log((1/R_f) - 1)$.
- A calibration curve is generated by plotting the R_m values of the reference compounds against their known LogP values.
- The LogP of **Bimatoprost isopropyl ester** is then determined by interpolating its R_m value on the calibration curve.^[17]

Signaling Pathway and Experimental Workflow

Prostaglandin F₂α (FP) Receptor Signaling Pathway

Bimatoprost is a structural analog of prostaglandin F₂α (PGF₂α) and is believed to exert its effects by interacting with prostaglandin receptors.^{[1][11]} The primary receptor for PGF₂α is the FP receptor, a G-protein coupled receptor (GPCR).^{[18][19]} Activation of the FP receptor initiates a cascade of intracellular signaling events.

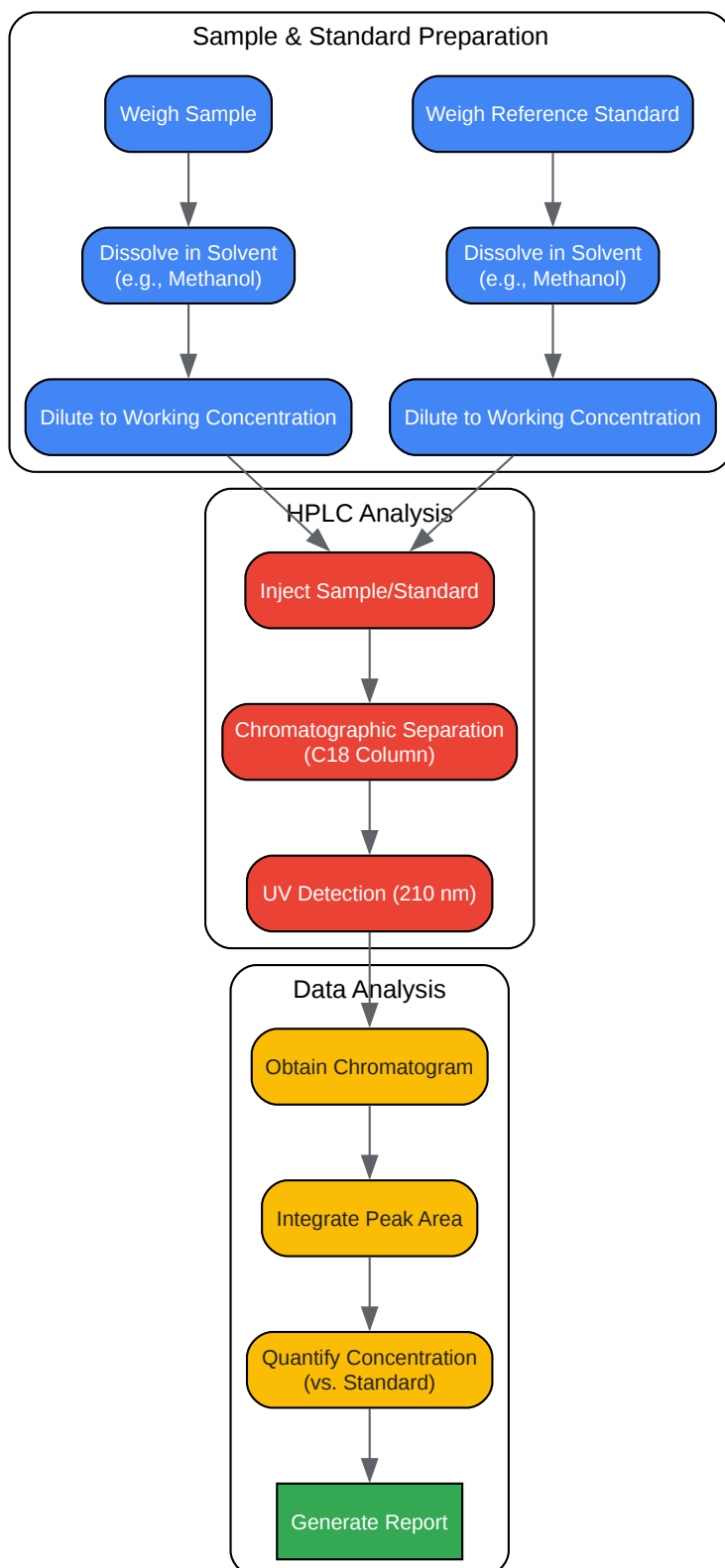


[Click to download full resolution via product page](#)

Caption: Prostaglandin F₂α (FP) Receptor Signaling Pathway.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of **Bimatoprost isopropyl ester** using High-Performance Liquid Chromatography (HPLC).



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for HPLC Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bimatoprost - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bimatoprost - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. allmpus.com [allmpus.com]
- 7. apnoke.com [apnoke.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 11. ijcr.org [ijcr.org]
- 12. thinksrs.com [thinksrs.com]
- 13. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]
- 14. Melting Point Test - CD Formulation [formulationbio.com]
- 15. westlab.com [westlab.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 19. Frontiers | PG F2 α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- To cite this document: BenchChem. [Physicochemical Properties of Bimatoprost Isopropyl Ester: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154102#physicochemical-properties-of-bimatoprost-isopropyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com